N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dichlorophenyl group. Position 2 of the oxadiazole is linked via a carboxamide bond to a 3-methyl-1,2-oxazole moiety.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O3/c1-6-4-10(22-19-6)11(20)16-13-18-17-12(21-13)8-5-7(14)2-3-9(8)15/h2-5H,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJXMYIPITDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the oxadiazole intermediate.
Formation of the Oxazole Ring: The oxazole ring is typically formed through a cyclization reaction involving an appropriate amide or nitrile precursor.
Final Coupling Step: The final step involves coupling the oxadiazole and oxazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
Compound A : 3-(2-Chlorophenyl)-5-Methyl-N-(5-Methyl-1,2-Oxazol-3-yl)-1,2-Oxazole-4-Carboxamide (CAS 309950-35-4)
- Key Differences :
- Aromatic Substituent : A single chlorine at the 2-position of the phenyl ring (vs. 2,5-dichlorophenyl in the target compound).
- Oxazole Methylation : The oxazole attached to the carboxamide is 5-methyl-substituted (vs. 3-methyl in the target compound).
- Implications :
Comparison with Nesolicaftor (CFTR Modulator)
Compound B : Nesolicaftor (WHO Proposed INN: List 122)
- Structure : Contains a trans-3-cyclobutyl group linked to an oxadiazole and a phenyl-oxazole carboxamide. A hydroxyethyl group is present on the oxadiazole.
- Key Differences :
- Core Substituent : Cyclobutyl group (vs. dichlorophenyl in the target compound).
- Polar Group : Hydroxyethyl on the oxadiazole (absent in the target compound).
- The hydroxyethyl group enhances solubility but could reduce metabolic stability compared to the dichlorophenyl group in the target compound. Dichlorophenyl’s electron-withdrawing effects may influence electronic interactions with target proteins differently than cyclobutyl .
Thiazole-Containing Analogues
Compound C: 2-({5-[(4-Methylphenoxy)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(5-Methyl-1,3-Thiazol-2-yl)Acetamide (CAS 591225-69-3)
- Key Differences: Heterocycle: Thiazole (sulfur-containing) vs. oxazole (oxygen-containing) in the target compound. Linker: Sulfanyl-acetamide bridge (vs. direct carboxamide bond). Substituent: 4-Methylphenoxy group on the oxadiazole (vs. dichlorophenyl).
- The sulfanyl-acetamide linker may introduce flexibility, affecting binding kinetics. Phenoxy groups are less electron-deficient than dichlorophenyl, which could reduce affinity for hydrophobic binding pockets .
Research Implications and Limitations
- Structural Insights : The dichlorophenyl and 3-methyl-oxazole groups distinguish the target compound from analogues, suggesting unique pharmacokinetic or target-binding profiles.
- Data Gaps : The provided evidence lacks direct pharmacological data (e.g., IC₅₀, bioavailability). Further experimental studies are required to validate hypotheses about activity and selectivity.
- Design Considerations : Substituting chlorine atoms or modifying heterocycle methylation could optimize solubility or target engagement.
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies to provide a comprehensive overview of its applications in various fields.
Chemical Structure and Properties
The compound is characterized by a 1,3,4-oxadiazole ring fused with a 3-methyl-1,2-oxazole moiety. Its molecular formula is with a molecular weight of approximately 308.14 g/mol. The presence of the dichlorophenyl group enhances its lipophilicity and potential interaction with biological targets.
Structural Formula
Antimicrobial Properties
Research indicates that compounds with oxadiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. The specific compound under consideration has been evaluated for its activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
The compound's anticancer potential has been assessed in several studies. Notably, oxadiazole derivatives have been shown to induce apoptosis in cancer cells. In vitro studies on various cancer cell lines have demonstrated that this compound can inhibit cell proliferation effectively.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating cytotoxic effects against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, the following results were observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CEM-13 | 0.65 | Induction of apoptosis |
| MCF-7 | 2.41 | Cell cycle arrest at G0-G1 phase |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is believed to facilitate binding to enzymes or receptors critical for cellular functions.
Interaction Studies
Recent interaction studies have focused on how the compound binds to protein targets involved in cancer progression and bacterial resistance. These studies utilize techniques such as molecular docking and surface plasmon resonance to elucidate binding affinities and mechanisms.
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Substitution Reactions : The introduction of the dichlorophenyl group occurs via electrophilic aromatic substitution.
- Final Amidation : The carboxamide group is introduced through an amidation reaction with appropriate amines.
Synthetic Route Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
